N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide
Description
N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide is a complex organic compound characterized by its unique structural features It contains a cyclobutyl group, a methylsulfonyl group, and a trifluoroethyl group attached to a benzamide core
Properties
IUPAC Name |
N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3S/c1-10-6-7-11(8-13(10)23(2,21)22)14(20)19(9-15(16,17)18)12-4-3-5-12/h6-8,12H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEKMPYFOVDQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC(F)(F)F)C2CCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the benzamide core, followed by the introduction of the cyclobutyl, methylsulfonyl, and trifluoroethyl groups through a series of substitution and coupling reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzamide core can produce amines.
Scientific Research Applications
N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclobutyl and methylsulfonyl groups can modulate its overall chemical stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-cyclobutyl-4-methyl-3-methylsulfonyl-N-(2,2,2-trifluoroethyl)benzamide: shares similarities with other benzamide derivatives, such as this compound analogs that have different substituents on the benzamide core.
Unique Features: The presence of the trifluoroethyl group distinguishes it from other benzamide derivatives, providing unique chemical and biological properties.
Highlighting Uniqueness
The trifluoroethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications where these properties are desirable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
